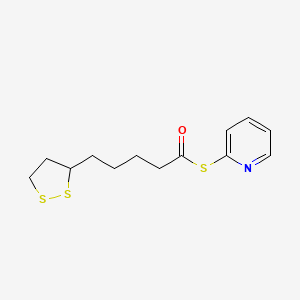
S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate: is a chemical compound that features a pyridine ring attached to a pentanethioate group with a dithiolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate typically involves the reaction of pyridin-2-yl thiol with 5-(1,2-dithiolan-3-yl)pentanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithiolan ring to a simpler thiol group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolan moiety can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 5-(1,2-Dithiolan-3-yl)pentanoic acid
- S-(Pyridin-2-yl) dodecanethioate
- N-(Pyridin-2-yl)amides
Uniqueness: S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate is unique due to the presence of both a pyridine ring and a dithiolan moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
919989-96-1 |
|---|---|
Molecular Formula |
C13H17NOS3 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
S-pyridin-2-yl 5-(dithiolan-3-yl)pentanethioate |
InChI |
InChI=1S/C13H17NOS3/c15-13(17-12-6-3-4-9-14-12)7-2-1-5-11-8-10-16-18-11/h3-4,6,9,11H,1-2,5,7-8,10H2 |
InChI Key |
CMJPYLQEQNKVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)SC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)
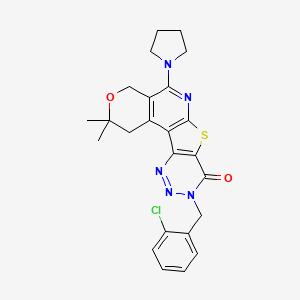
![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
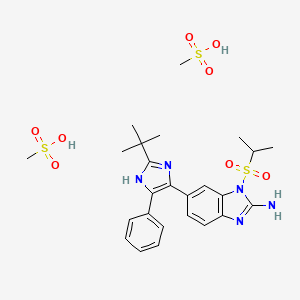
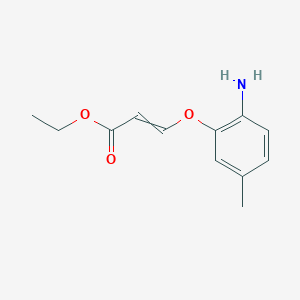
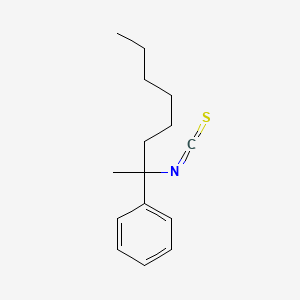
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)
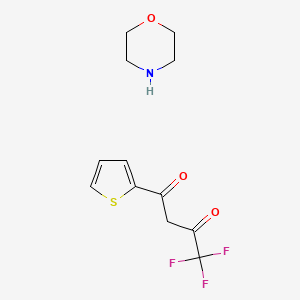
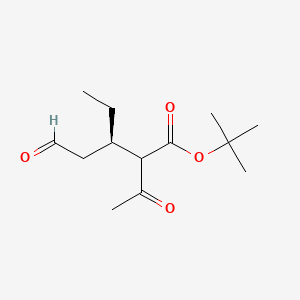
![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)
